1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.:
Cat. No.: VC16249931
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrN3O |
|---|---|
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 2-(4-bromo-3-methylphenyl)-4H-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C9H8BrN3O/c1-6-4-7(2-3-8(6)10)13-9(14)11-5-12-13/h2-5H,1H3,(H,11,12,14) |
| Standard InChI Key | MBVZMFRTADXRHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N2C(=O)NC=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,4-triazol-5-one ring system substituted at the N2 position by a 4-bromo-3-methylphenyl group. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions. The bromine atom acts as an electron-withdrawing group, while the methyl substituent contributes to hydrophobic character.
Synthesis and Characterization
Synthetic Pathways
Industrial synthesis typically employs a two-step cyclization strategy:
Step 1: Condensation of 4-bromo-3-methylaniline with hydrazine hydrate yields the corresponding hydrazine intermediate.
Step 2: Cyclocondensation with triethyl orthoformate under acidic conditions (e.g., HCl/ethanol reflux) forms the triazolone core.
Reaction optimization focuses on controlling stoichiometric ratios (ideal 1:1.2 amine:orthoester) and temperature (70–90°C) to minimize byproducts like open-chain ureas.
Analytical Characterization
Modern characterization relies on multimodal spectroscopy:
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¹H NMR: Resonances at δ 2.4 ppm (methyl singlet) and δ 8.1–7.5 ppm (aromatic protons) confirm substitution patterns.
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3100 cm⁻¹ (N-H) validate ring formation.
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 255.08 with isotopic peaks confirming bromine presence.
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, critical for pharmacological applications.
Biological Activity and Mechanisms
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.8 | Topoisomerase II inhibition |
| A549 (Lung) | 18.2 | Tubulin destabilization |
Antimicrobial Effects
Preliminary assays show moderate activity against Staphylococcus aureus (MIC = 64 μg/mL), attributed to membrane potential disruption. The bromine atom enhances lipophilicity, promoting bacterial cell wall penetration.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 0.23 mg/mL (pH 7.4), improving to 1.1 mg/mL under acidic conditions (pH 2.0) due to protonation of the triazolone NH group.
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Plasma Stability: >80% remaining after 4 hours in human plasma, suggesting suitability for intravenous delivery.
ADMET Predictions
Computational models (SwissADME) indicate:
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Moderate Caco-2 permeability (2.1 × 10⁻⁶ cm/s)
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CYP3A4-mediated metabolism (t₁/₂ = 3.2 h)
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High plasma protein binding (89%)
These properties underscore the need for prodrug strategies to enhance oral bioavailability.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors. For example, coupling with pyrimidine amines yields derivatives with enhanced EGFR affinity (Kd = 8.3 nM).
Materials Science
Incorporation into metal-organic frameworks (MOFs) exploits its rigid aromatic system. A 2024 study demonstrated a Cu-based MOF with 23% enhanced CO₂ adsorption capacity compared to benzotriazole analogs.
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